Norethindrone Acetate-D8 is a deuterated derivative of Norethindrone Acetate, which is a synthetic progestin primarily used in hormonal therapies, including contraceptive formulations and treatments for various gynecological disorders. Norethindrone Acetate is the acetate ester of Norethindrone, itself a synthetic progestogen derived from testosterone. The addition of deuterium atoms in Norethindrone Acetate-D8 alters its pharmacokinetic properties, making it useful for specific scientific applications, including metabolic studies and the development of more effective therapeutic agents.
Source: Norethindrone Acetate-D8 is synthesized from Norethindrone, which is widely available and has been used in the pharmaceutical industry since its introduction in the 1960s. The deuterated form is produced through chemical synthesis processes that incorporate deuterium into the molecular structure.
Classification: Norethindrone Acetate-D8 falls under the class of progestins and is categorized as a synthetic steroid hormone. Its primary therapeutic uses include contraception and management of menstrual disorders.
The synthesis of Norethindrone Acetate-D8 involves several key steps:
Technical details regarding purification processes often include solvent extraction methods and chromatography techniques to ensure high purity levels of the final product .
Norethindrone Acetate-D8 has a molecular formula of , with a molecular weight that reflects the incorporation of deuterium isotopes. The presence of deuterium alters its physical properties slightly compared to non-deuterated forms.
The structural formula can be represented as follows:
Norethindrone Acetate-D8 participates in various chemical reactions typical for steroid derivatives, including:
These reactions are essential for understanding its metabolic pathways and pharmacodynamics .
Norethindrone Acetate-D8 functions primarily as a progestin, mimicking natural progesterone's effects in the body. Upon administration, it is rapidly converted into Norethindrone via enzymatic hydrolysis. The mechanism involves:
These properties are crucial for determining storage conditions and handling procedures in laboratory settings .
Norethindrone Acetate-D8 has several scientific applications:
The unique properties of Norethindrone Acetate-D8 make it a valuable compound in both clinical research and pharmaceutical development .
Deuterium labeling of steroidal compounds like norethindrone acetate employs sophisticated hydrogen-deuterium exchange strategies and precursor-directed biosynthesis. Norethindrone acetate-D8 (CAS HY-B1710S) incorporates eight deuterium atoms (D8) at specific methyl group positions, strategically replacing protium atoms without altering the molecule's steric configuration or biological activity. This isotopic substitution follows positionally selective deuteration protocols, where deuterium atoms are introduced at metabolically stable sites to minimize kinetic isotope effects while maximizing tracer utility. The molecular formula of the deuterated compound is C22H20D8O3, with a molecular weight of 348.51 g/mol – 8 atomic mass units higher than its non-deuterated counterpart [1] [4].
The synthetic route typically involves catalytic deuteration of unsaturated precursors or de novo synthesis using deuterated building blocks. For norethindrone acetate-D8, deuterium incorporation occurs at the 18-methyl and 19-methyl positions (C18 and C19 methyl groups), locations chosen due to their metabolic stability in the parent compound. This strategic placement ensures minimal loss of the isotopic label during biological processing, maintaining tracer integrity throughout pharmacokinetic studies. The deuterium labeling serves dual purposes: enabling precise quantification via mass spectrometry and acting as a non-radioactive tracer for metabolic pathway elucidation [1] [4].
Table 1: Isotopic Labeling Characteristics of Norethindrone Acetate-D8
Characteristic | Specification | Analytical Significance |
---|---|---|
Label Type | Deuterium (D8) | Creates mass differential for MS detection |
Molecular Weight | 348.51 g/mol | Distinguishable from 340.51 g/mol non-deuterated form |
Label Positions | Methyl groups (C18, C19) | Positions with metabolic stability |
Chemical Structure | Alkyne-functionalized steroid | Enables bioorthogonal conjugation via CuAAC |
Detection Sensitivity | <25 pg/mL (LC-MS/MS) | Suitable for trace-level pharmacokinetic studies |
Norethindrone acetate-D8 contains a strategically positioned alkyne group that enables its application in bioorthogonal conjugation chemistry. This functional handle allows the molecule to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) – a Nobel Prize-winning reaction that forms stable 1,2,3-triazole linkages with molecules containing azide groups. The reaction proceeds under physiological conditions with remarkable specificity, making it invaluable for creating molecular conjugates without disrupting biological systems. The alkyne functionality remains chemically accessible despite the deuterium labeling, demonstrating the orthogonality of these modifications [1].
The CuAAC reaction involving norethindrone acetate-D8 follows the mechanism: Cu(I) catalysts activate the terminal alkyne, forming a copper acetylide complex that undergoes cycloaddition with organic azides. This creates a triazole linkage that serves as a stable bioconjugation bridge. For pharmaceutical research, this enables the synthesis of activity-based probes where the deuterated progestin is conjugated to fluorescent tags, affinity handles, or drug carriers. The deuterium label maintains its tracer function throughout these conjugations, allowing researchers to simultaneously track compound localization and metabolic fate. The combination of isotopic labeling and bioorthogonal functionality creates a dual-purpose molecular tool for advanced pharmaceutical research [1].
Deuterium incorporation into complex steroidal frameworks presents significant synthetic challenges. The primary obstacle lies in achieving positional specificity – ensuring deuterium atoms incorporate exclusively at designated sites without isotopic scrambling. During norethindrone acetate-D8 synthesis, particular attention must be paid to preventing deuterium-proton exchange at acidic positions adjacent to carbonyl groups or aromatic systems, which could lead to loss of isotopic label or positional uncertainty. Synthetic chemists employ carefully controlled reaction conditions – including temperature modulation, pH control, and anhydrous environments – to minimize these unwanted exchange processes [1].
A critical consideration is the kinetic isotope effect (KIE) introduced by deuterium substitution. The C-D bond exhibits greater bond strength (approximately 1-2 kcal/mol stronger) and shorter bond length compared to C-H bonds. This difference can alter metabolic rates when deuterium replaces hydrogen at sites vulnerable to enzymatic oxidation, particularly positions undergoing cytochrome P450-mediated hydroxylation. For norethindrone acetate, metabolic studies indicate primary oxidation occurs at C6 and C16 positions, necessitating deuterium placement away from these metabolic hot spots to maintain pharmacokinetic fidelity. The strategic placement at methyl positions (C18 and C19) minimizes KIE interference while preserving the compound's biological activity and disposition profile [3].
Table 2: Metabolic Stability and Deuterium Positioning in Norethindrone Acetate-D8
Metabolic Pathway | Primary Sites | Deuterium Position | Stability Consideration |
---|---|---|---|
Reduction | Δ4-3-keto group | Not labeled | Deuterium placement avoids reduction site |
Hydroxylation | C6, C16 | Distal to sites | Minimizes kinetic isotope effects |
Sulfation/Glucuronidation | 3-OH, 17-OH groups | Methyl groups | Deuterium not at conjugation sites |
Deacetylation | Acetate moiety | Methyl groups | Rapid conversion to norethindrone occurs |
Excretion Pathways | Renal, Fecal | Stable positions | Maintains isotopic integrity in elimination studies |
Analytical verification of deuterium placement requires sophisticated mass spectrometry fragmentation analysis and nuclear magnetic resonance spectroscopy. LC-MS/MS methods developed for compounds like etonogestrel demonstrate the sensitivity required for deuterated progestin analysis, with quantification limits reaching 25 pg/mL. These methods must differentiate the deuterated compound from potential metabolites and endogenous interferents. The presence of deuterium alters fragmentation patterns in mass spectrometry, producing distinctive signature ions that confirm successful incorporation and positional fidelity. For norethindrone acetate-D8, the alkyne functionality provides additional analytical handles through its unique fragmentation pathway at 109.1 m/z, which remains detectable despite deuterium substitution [2].
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1